molecular formula C12H15NO2 B3143587 2-Methyl-4-(1-pyrrolidinyl)benzoic acid CAS No. 530092-32-1

2-Methyl-4-(1-pyrrolidinyl)benzoic acid

Cat. No.: B3143587
CAS No.: 530092-32-1
M. Wt: 205.25 g/mol
InChI Key: QURJBOJPCIBSDM-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-pyrrolidinyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methylbenzoic acid and pyrrolidine.

    Formation of Intermediate: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The acid chloride intermediate is then reacted with pyrrolidine in the presence of a base such as triethylamine (Et3N) to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-pyrrolidinyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable base.

Major Products

    Oxidation: 2-Methyl-4-carboxybenzoic acid.

    Reduction: 2-Methyl-4-(1-pyrrolidinyl)benzyl alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(1-pyrrolidinyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Pyrrolidinyl)benzoic acid: Similar structure but lacks the methyl group.

    4-(4-Morpholinyl)benzoic acid: Contains a morpholine ring instead of a pyrrolidine ring.

    4-(Dimethylamino)benzoic acid: Features a dimethylamino group instead of a pyrrolidinyl group.

Uniqueness

2-Methyl-4-(1-pyrrolidinyl)benzoic acid is unique due to the presence of both a methyl group and a pyrrolidinyl group on the benzoic acid core. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURJBOJPCIBSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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